

molecular weight of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Cat. No.: B1454271

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An In-Depth Technical Guide to **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** (CAS: 1133115-95-3)

Executive Summary

This guide provides a comprehensive technical overview of **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous therapeutic agents.^{[1][2]} This document delineates the physicochemical properties, analytical characterization, rational synthesis, and potential applications of this specific derivative. By leveraging its key structural features—a reactive 4-chloro position, a modifiable ester group, and an acetamido moiety—this molecule serves as a versatile intermediate for the synthesis of novel bioactive compounds. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery pipelines.

Part 1: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including

antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The success of drugs like chloroquine and primaquine in combating malaria established the therapeutic potential of this scaffold early on.[3][5]

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate builds upon this legacy. Its structure is pre-functionalized for strategic chemical modification:

- **4-Chloro Group:** This is the most critical feature for synthetic utility. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution, allowing for the facile introduction of various amine, ether, or thioether linkages to build molecular diversity.[1]
- **Methyl Ester at C2:** This group serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.
- **Acetamido Group at C6:** This moiety can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and may participate in hydrogen bonding interactions with biological targets.

Part 2: Physicochemical Properties and Analytical Characterization

Accurate characterization is the bedrock of chemical research. A self-validating analytical workflow ensures the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.

Compound Data Summary

All quantitative and identifying data for **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** are summarized below.

Property	Value	Source
IUPAC Name	Methyl 6-acetamido-4-chloroquinoline-2-carboxylate	N/A
CAS Number	1133115-95-3	[6][7]
Molecular Formula	C ₁₃ H ₁₁ ClN ₂ O ₃	N/A
Molecular Weight	278.70 g/mol	Calculated
Appearance	Expected to be a solid	
Storage	Sealed in a dry environment, 2-8°C	

Spectroscopic and Chromatographic Profile

The following describes the expected analytical data based on the compound's structure.

- ¹H-NMR Spectroscopy:** The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on the quinoline core, a singlet for the methyl ester protons (~3.9-4.0 ppm), a singlet for the acetamido methyl protons (~2.2 ppm), and a singlet for the amide N-H proton.
- ¹³C-NMR Spectroscopy:** The carbon spectrum will display signals for the carbonyl carbons of the ester and amide groups, aromatic carbons, and the two distinct methyl group carbons.
- Mass Spectrometry (MS):** High-resolution mass spectrometry should confirm the molecular formula. The mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.
- HPLC Purity Assessment:** Reversed-phase HPLC is the standard method for determining purity. A C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) would be a typical starting point.

Experimental Protocols for Characterization

Protocol 1: HPLC-MS Analysis

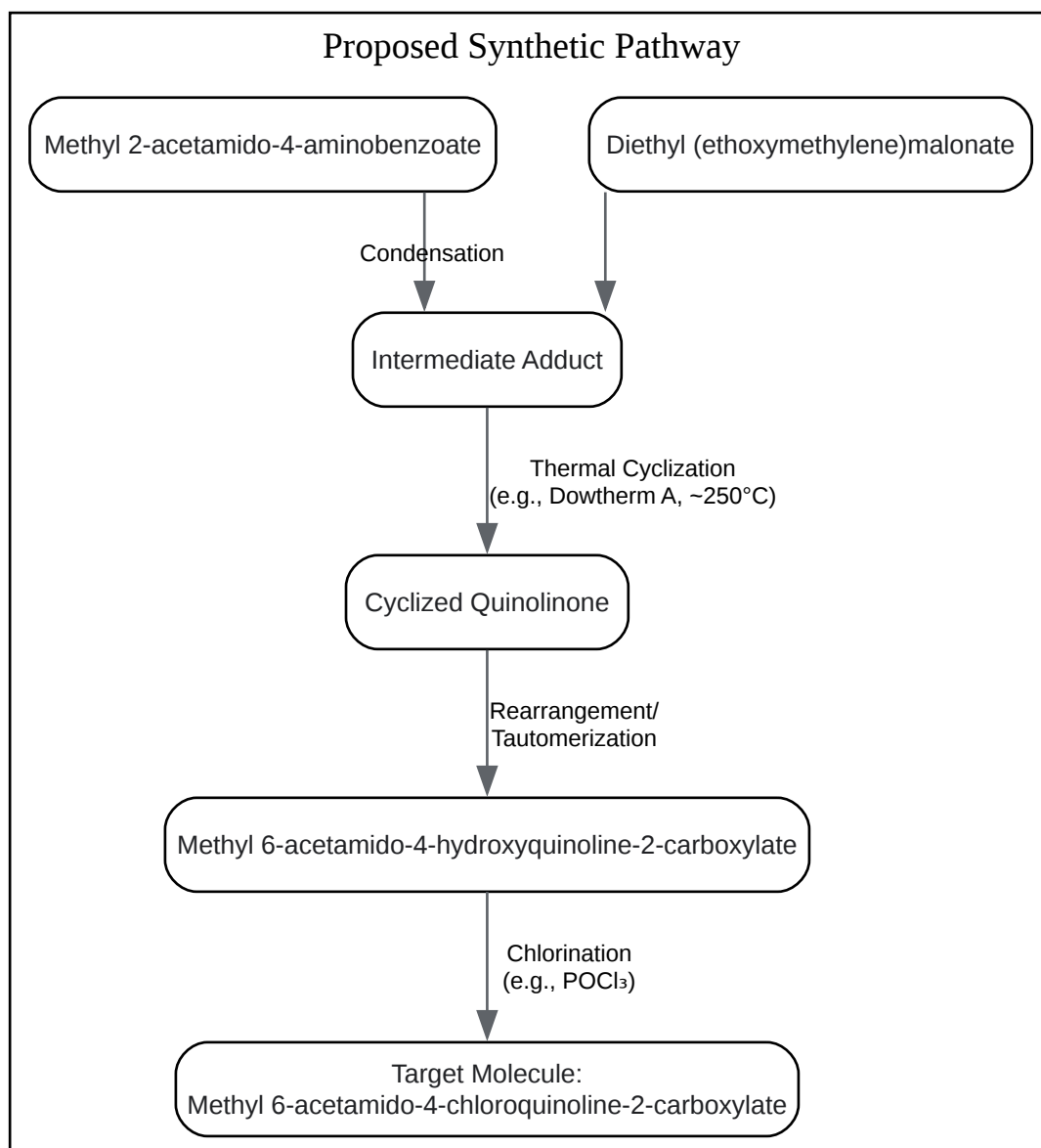
- Objective: To confirm the identity and purity of the title compound.
- Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
- Methodology:
 - Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or methanol. Dilute to 10-20 µg/mL in the initial mobile phase composition.
 - HPLC Conditions:
 - Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 100-500.
 - Data Analysis: Verify the retention time and check for a peak at m/z 279.05 [M+H]⁺ with the corresponding chlorine isotope pattern. Purity is determined by integrating the area of the main peak relative to all other peaks detected by UV (e.g., at 254 nm).

Part 3: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is essential for producing high-quality material for research. The following outlines a logical approach based on established quinoline synthesis methodologies.

Proposed Synthetic Pathway

The synthesis can be logically approached via a variation of the Gould-Jacobs reaction, which is well-suited for constructing the quinoline core with the required functionalities.



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Caption: A plausible synthetic route to the target molecule.

Step-by-Step Synthesis Protocol

Protocol 2: Synthesis of **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate**

- Objective: To synthesize the title compound from commercially available starting materials.
- Causality: This multi-step synthesis first builds the core heterocyclic ring and then installs the reactive chloro group in the final step. Using a chlorinating agent like phosphorus oxychloride (POCl_3) on the 4-hydroxyquinoline precursor is a standard and high-yielding method for this transformation.
- Step 1: Condensation
 - Combine equimolar amounts of a suitable 4-amino-N-acetyl-aniline derivative and a malonate derivative (e.g., diethyl ethoxymethylenemalonate).
 - Heat the mixture, typically neat or in a high-boiling solvent, to initiate condensation and elimination of ethanol. Monitor by TLC or LC-MS until the starting aniline is consumed.
- Step 2: Thermal Cyclization
 - Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.
 - Heat the mixture to $\sim 250^\circ\text{C}$. This high temperature provides the activation energy for the intramolecular cyclization onto the aromatic ring, forming the 4-quinolinone ring system.
 - Cool the reaction and precipitate the product by adding a non-polar solvent like hexanes. Filter and wash to collect the crude cyclized product, Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate.
- Step 3: Chlorination
 - Caution: This step uses POCl_3 , which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
 - Suspend the dried product from Step 2 in an excess of phosphorus oxychloride (POCl_3). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
 - Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction converts the hydroxyl group at the C4 position into a chloro group.

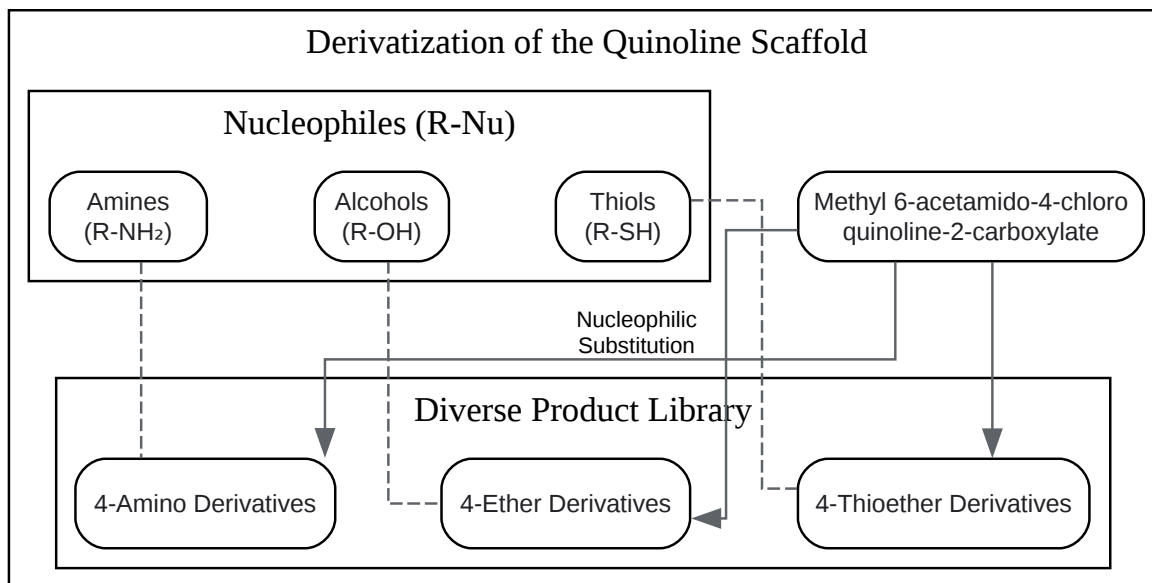
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl_3 .
- Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the product precipitates.
- Filter the solid, wash thoroughly with water, and dry under a vacuum.
- Step 4: Purification
 - Purify the crude final product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate**.

Part 4: Applications in Drug Discovery

The true value of this molecule lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening.

The Scaffold Approach to Medicinal Chemistry

The 4-chloroquinoline core is an ideal scaffold for parallel synthesis and the generation of compound libraries. The reactive C4 position can be targeted with a wide array of nucleophiles to explore the structure-activity relationship (SAR).



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Caption: Use as a scaffold for generating diverse derivatives.

Potential Therapeutic Arenas

Based on extensive research into related quinoline analogues, derivatives of this compound are promising candidates for screening in several disease areas:

- **Anticancer Agents:** Many quinoline derivatives have shown potent antiproliferative effects by targeting key enzymes like topoisomerase or interfering with cell signaling pathways crucial for tumor growth.^[1]
- **Antimalarial Compounds:** The 4-aminoquinoline scaffold is famous for its antimalarial activity. New derivatives could be effective against drug-resistant strains of *Plasmodium falciparum*.^{[2][5]}
- **Antimicrobial Agents:** The quinoline core is present in quinolone antibiotics. Novel derivatives could lead to new antibacterial or antifungal agents.^{[1][3]}
- **Neurodegenerative Diseases:** Recent studies have implicated certain 4-amino-7-chloroquinoline derivatives as potential therapeutics for Parkinson's disease by acting as

agonists for the nuclear receptor NR4A2.[5]

Conclusion

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by multiple points for synthetic modification, makes it an exceptionally valuable intermediate. This guide has provided the essential technical framework for its characterization, synthesis, and strategic application. By understanding the causality behind the experimental protocols and the potential of the scaffold, researchers can effectively harness this molecule to build the next generation of therapeutic agents.

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